Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Overview
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, commonly referred to as ETH-1, is an organic compound belonging to the class of isoquinoline carboxylates. It has a wide range of applications in various fields of science and technology, including medicine, biochemistry, and chemical synthesis. ETH-1 is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes. In addition, ETH-1 has been found to have pharmacological properties and has been used in the treatment of various diseases.
Scientific Research Applications
Synthesis of Substituted Acetamide Derivatives
It can be used in synthesizing new substituted acetamide derivatives of the tetrahydroisoquinoline series, as detailed in a study by Aghekyan and Panosyan (2016) (Aghekyan & Panosyan, 2016).
Proerythrinadienone and Morphinandien Synthesis
The compound is utilized in synthesizing proerythrinadienone and morphinandienone, according to a study by Kametani et al. (1971) (Kametani et al., 1971).
Synthesizing Quinolones and Tetrahydro-4-oxoquinolines
Guillou et al. (1998) identified its use in synthesizing various quinolones and tetrahydro-4-oxoquinolines (Guillou et al., 1998).
Preparation of Perianellated Tetracyclic Heteroaromatics
Mekheimer et al. (2005) reported its utility in preparing novel perianellated tetracyclic heteroaromatics (Mekheimer et al., 2005).
Synthesis of Tetrahydroisoquinolines
Kashdan et al. (1982) explored its use in the synthesis of 1,2,3,4-tetrahydroisoquinolines (Kashdan et al., 1982).
Synthesis of Cycloprop[b]Indoles
Ikeda et al. (1977) found it helpful in synthesizing cycloprop[b]indoles by irradiation in ethanol (Ikeda et al., 1977).
Kinetic Resolution for Enantiopure Preparation
Paál et al. (2007) utilized a dynamic kinetic resolution method for preparing enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high efficiency (Paál et al., 2007).
Synthesis of N-Ethylcarbamoyl Analogs
Hayashi et al. (1985) synthesized N-ethylcarbamoyl analogs using this compound, which showed potent in vitro ACE inhibitory activities and antihypertensive effects (Hayashi et al., 1985).
Antibacterial Agent Synthesis
Balaji et al. (2013) noted its use in synthesizing novel antibacterial agents showing moderate activity against various bacteria (Balaji et al., 2013).
Enantiomers Synthesis with High Enantiopurity
Paál et al. (2008) achieved the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high enantiopurity (Paál et al., 2008).
Mechanism of Action
Target of Action
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based compounds interact with their targets to exert their biological activities
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways due to their diverse biological activities
Result of Action
Thiq based compounds are known to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Future Directions
The future directions in the research of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate and its derivatives could involve further exploration of their biological activities and potential applications in the treatment of various diseases . Additionally, the development of more efficient and environmentally friendly methods for the synthesis of these compounds could be another area of focus .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,3,4-tetrahydroisoquinolines (THIQs), a class of compounds to which Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate belongs, interact with various biomolecules and play significant roles in biochemical reactions . They are key fragments of a diverse range of alkaloids and bioactive molecules .
Cellular Effects
Thiq derivatives are known to have broad applications in asymmetric catalysis as chiral scaffolds .
Molecular Mechanism
Thiqs are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiqs are known to be involved in various metabolic pathways .
properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIVWSXZWFQHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389754 | |
Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106181-28-6 | |
Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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